molecular formula C8H18ClNO2 B2424141 N-(2-methoxyethyl)oxan-4-amine hydrochloride CAS No. 1807979-84-5

N-(2-methoxyethyl)oxan-4-amine hydrochloride

Cat. No.: B2424141
CAS No.: 1807979-84-5
M. Wt: 195.69
InChI Key: UHPPGGUFQQGITR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-(2-methoxyethyl)oxan-4-amine hydrochloride is C8H18ClNO2. Its molecular weight is 195.69 g/mol.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various factors. For instance, the hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration .

Scientific Research Applications

1. Use in Synthesis of Manganese(II) Complexes

N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine (mepma), a related compound, has been utilized in synthesizing manganese(II) complexes. These complexes were characterized and studied for their structures and magnetic properties. This demonstrates the utility of such compounds in inorganic chemistry and materials science, particularly in the synthesis of metal complexes with distinct properties (Wu, Bouwman, Mills, Spek, & Reedijk, 2004).

2. Formation of Bicyclic 1,2-Oxazines

A study explored the diastereoselective addition of lithiated methoxyallene to chiral cyclic nitrones, leading to N-hydroxy pyrrolidines, which cyclized into bicyclic 1,2-oxazines. This process highlights the role of compounds like N-(2-methoxyethyl)oxan-4-amine hydrochloride in organic synthesis, particularly in creating complex bicyclic structures (Pulz, Cicchi, Brandi, & Reissig, 2003).

3. Asymmetric Hydrogenation of N-aryl Imines

In the field of asymmetric synthesis, this compound has been involved in the asymmetric hydrogenation of N-aryl acetophenone imines. This process achieved high enantioselectivities, important in producing chiral molecules which are significant in pharmaceuticals and fine chemicals (Mršić, Minnaard, Feringa, & de Vries, 2009).

4. Polymer Chemistry Applications

In polymer chemistry, primary amine functional monomers like N-(2-aminoethyl)methacrylamide hydrochloride, which are structurally related, have been used in rapid RAFT polymerization under visible light irradiation. This demonstrates the role of such compounds in developing new polymerization techniques (Liu et al., 2013).

5. Synthesis and Physiological Activity of Thiophenes and Furans

The synthesis and physiological activity of thiophenes and furans involving methoxyacetophenone derivatives were investigated. This kind of research indicates the potential biological activity of compounds derived from or structurally related to this compound, potentially useful in drug development (Tachibana, Gotou, & Nomura, 2008).

Properties

IUPAC Name

N-(2-methoxyethyl)oxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-10-7-4-9-8-2-5-11-6-3-8;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPPGGUFQQGITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCOCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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